molecular formula C11H12N2O2 B2660556 5-(2-Phenylethyl)imidazolidine-2,4-dione CAS No. 120379-81-9

5-(2-Phenylethyl)imidazolidine-2,4-dione

Cat. No.: B2660556
CAS No.: 120379-81-9
M. Wt: 204.22 g/mol
InChI Key: WADHXSHSHULALT-UHFFFAOYSA-N
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Description

Contextualizing Imidazolidine-2,4-dione Derivatives in Organic and Medicinal Chemistry Research

The imidazolidine-2,4-dione ring system, commonly known as the hydantoin (B18101) scaffold, is a highly valued heterocyclic structure in medicinal chemistry. ekb.egekb.eg This five-membered ring is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological effects. wisdomlib.org Consequently, hydantoin derivatives have been developed into clinically approved drugs for various conditions. ekb.eg

The versatility of the hydantoin core allows for substitutions at multiple positions, particularly at the C-5 and N-3 atoms, enabling the fine-tuning of a molecule's biological and physicochemical properties. mdpi.comthieme-connect.de Research has demonstrated that compounds incorporating this scaffold exhibit a remarkable range of biological activities, including:

Anticonvulsant properties : This is one of the most well-established activities, with phenytoin (B1677684) being a prime example used in the treatment of epilepsy. wisdomlib.orgjddtonline.infobepls.com

Anticancer activity : Numerous hydantoin derivatives have been investigated as potential anticancer agents, acting through various mechanisms such as the inhibition of histone deacetylase, tubulin polymerization, or B-cell lymphoma-2 (Bcl-2) proteins. ekb.egekb.egnih.gov

Antimicrobial effects : Certain derivatives, like nitrofurantoin, are effective antibacterial agents. ekb.egjddtonline.info Ongoing research explores new derivatives for activity against various bacterial and fungal strains. researchgate.netceon.rs

Anti-inflammatory and immunomodulatory activities : Some hydantoins have been shown to inhibit enzymes like tumor necrosis factor-α converting enzyme (TACE), suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis. wisdomlib.org

Antidiabetic potential : Researchers have explored imidazolidine-2,4-dione as a bioisosteric replacement for the thiazolidine-2,4-dione ring found in some antidiabetic drugs, leading to the synthesis of novel compounds with potential glucose-lowering effects. asianpubs.org

This broad utility ensures that the synthesis and biological evaluation of new imidazolidine-2,4-dione derivatives remain an active and promising field of contemporary chemical research. wisdomlib.orgresearchgate.net

Table 1: Properties of the Imidazolidine-2,4-dione (Hydantoin) Core This table is interactive. You can sort and filter the data.

Property Value Source
IUPAC Name Imidazolidine-2,4-dione wikipedia.org
Other Names Hydantoin, Glycolylurea jddtonline.infowikipedia.org
Chemical Formula C₃H₄N₂O₂ wikipedia.org
Molar Mass 100.077 g·mol⁻¹ wikipedia.org
Appearance Colorless solid wikipedia.org
Melting Point 220 °C (428 °F; 493 K) wikipedia.org

Historical Trajectories and Evolution of Research on Imidazolidine-2,4-dione Core Structures

The history of the imidazolidine-2,4-dione core structure dates back to the 19th century.

1861 : The parent compound, hydantoin, was first isolated by German chemist Adolf von Baeyer during his research on uric acid. thieme-connect.dewikipedia.org He produced it through the hydrogenation of allantoin, which inspired the name "hydantoin". wikipedia.org

1873 : Friedrich Urech developed a method for synthesizing hydantoin derivatives from α-amino acids and potassium cyanate (B1221674), now known as the Urech hydantoin synthesis. wikipedia.orgdrugfuture.com

1908 : The well-known anticonvulsant drug phenytoin (5,5-diphenylimidazolidine-2,4-dione) was first synthesized by Heinrich Biltz. bepls.comsemanticscholar.org However, its significant biological activity was not recognized at the time. semanticscholar.org

1929-1934 : A highly versatile and widely used method for preparing 5-substituted hydantoins, the Bucherer–Bergs reaction, was developed. The reaction was first reported in a patent by Hans Bergs in 1929 and later elaborated upon by Hans Theodor Bucherer in 1934. chem-station.comnih.gov This multicomponent reaction uses ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate. chem-station.com

1938 : The crucial discovery of phenytoin's anticonvulsant properties was made by H. Houston Merritt and Tracy Putnam, marking a major breakthrough in the treatment of epilepsy and cementing the pharmacological importance of the hydantoin scaffold. bepls.com

Since these foundational discoveries, research has expanded significantly, moving from the synthesis of simple derivatives to the rational design of complex molecules targeting specific enzymes and receptors. thieme-connect.deresearchgate.net Modern research focuses on creating hybrid molecules that combine the hydantoin scaffold with other pharmacophores to enhance efficacy and explore novel mechanisms of action. ekb.egthieme-connect.de

Table 2: Examples of Bioactive Imidazolidine-2,4-dione Derivatives This table is interactive. You can sort and filter the data.

Compound Name Key Substituent(s) Primary Biological Activity
Phenytoin Two phenyl groups at C-5 Anticonvulsant bepls.com
Nitrofurantoin A nitrofuran group Antibacterial ekb.eg
Nilutamide A substituted phenyl group at N-3 Antiandrogen (Anticancer) ekb.eg
Dantrolene A substituted phenyl group at N-1 Skeletal muscle relaxant jddtonline.info
Ethotoin A phenyl group at C-5 Anticonvulsant jddtonline.info

Rationale for Comprehensive Investigation of 5-(2-Phenylethyl)imidazolidine-2,4-dione

The specific investigation of this compound is driven by the principles of structure-activity relationship (SAR) studies in drug discovery. The rationale for its synthesis and evaluation is based on several key points:

Systematic C-5 Substitution : The C-5 position of the hydantoin ring is a critical site for modification. Altering the size, lipophilicity, and electronic nature of the substituent(s) at this position has been shown to profoundly impact the biological activity of the resulting compound. mdpi.com The synthesis of a derivative with a phenylethyl group is a logical step in the systematic exploration of how different C-5 substituents influence the pharmacological profile.

Bioisosterism and Pharmacophore Introduction : The 2-phenylethyl group is a common structural motif found in many biologically active molecules and neurotransmitters. Introducing this group onto the hydantoin scaffold could impart novel or enhanced interactions with biological targets.

Exploring New Therapeutic Areas : While the hydantoin core is known for anticonvulsant activity, recent research has shown its potential in oncology, infectious diseases, and inflammatory conditions. ekb.egwisdomlib.org By synthesizing novel derivatives like this compound, researchers aim to discover compounds with improved potency or entirely new applications. For instance, studies on closely related compounds such as 5-phenethyl-5-alkylimidazolidine-2,4-diones have been conducted to evaluate their antimicrobial potential. ceon.rs

Scope and Objectives of Academic Research on the Compound

Academic research on this compound encompasses a focused set of objectives designed to fully characterize the molecule and assess its potential value in medicinal chemistry.

The primary objectives include:

Chemical Synthesis and Characterization : The initial goal is to develop an efficient and reliable synthetic route to produce this compound. This is typically achieved through established methods like the Bucherer-Bergs reaction, starting from 4-phenyl-2-butanone. Following synthesis, the compound's structure and purity must be rigorously confirmed using modern analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. mdpi.combepls.com

Biological Screening : Once synthesized and purified, the compound is subjected to a battery of in vitro biological assays. The scope of this screening is guided by the known activities of the hydantoin class. researchgate.net This would likely involve testing for:

Anticonvulsant activity.

Cytotoxicity against various cancer cell lines. nih.gov

Antimicrobial activity against a panel of bacteria and fungi. ceon.rs

Inhibition of relevant enzymes, such as those involved in inflammation. wisdomlib.org

Structure-Activity Relationship (SAR) Analysis : The data obtained from biological screening are compared with those of other C-5 substituted hydantoin derivatives. This comparative analysis helps researchers to understand the specific contribution of the 5-(2-phenylethyl) substituent to the molecule's activity, potency, and selectivity. This knowledge is crucial for guiding the design of future generations of more effective hydantoin-based therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADHXSHSHULALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120379-81-9
Record name 5-(2-phenylethyl)imidazolidine-2,4-dione
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Advanced Synthetic Methodologies for 5 2 Phenylethyl Imidazolidine 2,4 Dione and Its Analogues

Established Synthetic Pathways to the Imidazolidine-2,4-dione Core with Phenylalkyl Substituents

The synthesis of the imidazolidine-2,4-dione (hydantoin) scaffold is well-documented, with several classical methods providing reliable access to derivatives bearing phenylalkyl groups at the C-5 position. These pathways are foundational in organic chemistry and offer versatility in substrate scope.

Multi-Step Synthesis Approaches and Reaction Optimization

Traditional multi-step syntheses remain the cornerstone for producing hydantoins. Two of the most prominent methods are the Bucherer-Bergs reaction and the Urech hydantoin (B18101) synthesis.

The Bucherer-Bergs reaction is a multi-component reaction that typically involves a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source (like potassium or sodium cyanide) to form 5-substituted hydantoins. proquest.comnih.gov For a compound like 5-(2-Phenylethyl)imidazolidine-2,4-dione, the corresponding ketone, 4-phenylbutan-2-one, would serve as the starting material. The reaction proceeds via the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (B1221674) (formed in situ from ammonium carbonate) to yield the hydantoin ring. proquest.com

The Urech hydantoin synthesis , first reported in 1873, utilizes an amino acid as the precursor. proquest.com The amino acid is reacted with an alkali metal cyanate (e.g., potassium cyanate) to form an N-carbamoyl amino acid (a ureido acid intermediate), which subsequently undergoes acid-catalyzed intramolecular cyclization to furnish the hydantoin. proquest.commdpi.com To synthesize a 5-phenylalkyl hydantoin, the corresponding α-amino acid, such as 2-amino-4-phenylbutanoic acid, would be the required starting material. Optimization of this process often involves adjusting temperature, reaction time, and the concentration of acid used for the final cyclization step to maximize yield and minimize side reactions. mdpi.com

A summary of these established multi-step pathways is presented below.

Synthetic PathwayKey ReactantsGeneral IntermediateKey Features
Bucherer-Bergs ReactionKetone/Aldehyde (e.g., 4-phenylbutan-2-one), Ammonium Carbonate, Cyanide Sourceα-AminonitrileOne-pot multi-component reaction; provides access to 5,5-disubstituted hydantoins. ceon.rs
Urech Hydantoin Synthesisα-Amino Acid (e.g., 2-amino-4-phenylbutanoic acid), Potassium Cyanate, AcidN-Carbamoyl Amino Acid (Ureido Acid)Two-step process; stereochemistry of the starting amino acid can be retained. proquest.com
From α-Amino Estersα-Amino Ester Hydrochloride, CarbamatesUreido DerivativeAvoids hazardous reagents like isocyanates; cyclization occurs under basic conditions. organic-chemistry.org
Biltz Synthesisα-Diketone (e.g., Benzil), Urea (B33335)Pinacol-type IntermediatePrimarily for 5,5-diarylhydantoins like Phenytoin (B1677684); involves a base-catalyzed condensation and rearrangement. nih.gov

Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry often employs convergent and divergent strategies to efficiently generate libraries of compounds for various applications.

A convergent synthesis approach involves the preparation of several key intermediates that are then combined in the final stages to form the target molecule. Multi-component reactions (MCRs) such as the Bucherer-Bergs and the Ugi reaction are prime examples of convergent strategies, as they assemble three or more starting materials in a single step to rapidly build molecular complexity. mdpi.comjsynthchem.comresearchgate.net The Ugi reaction, for instance, can be followed by a cyclization step to produce highly substituted hydantoin scaffolds. researchgate.net

Conversely, a divergent synthesis strategy begins with a common core structure which is then elaborated in parallel to create a library of related analogues. nih.gov This approach is highly effective for medicinal chemistry and structure-activity relationship studies. For example, a resin-bound dipeptide can be used as a key intermediate to generate a hydantoin library with two points of diversity. nih.gov After the formation of the hydantoin ring on the solid support, orthogonal protecting groups on the amino acid side chains can be selectively removed to allow for the successive incorporation of various chemical moieties. nih.gov Another divergent method, known as fluorous parallel synthesis, uses perfluoroalkyl-tagged amino esters as a common starting point. These are reacted with a diverse set of aldehydes and isocyanates in parallel, with the final cyclization step cleaving the fluorous tag to yield a library of hydantoins. nih.gov

Cyclization Reactions in Imidazolidine-2,4-dione Formation

The formation of the five-membered heterocyclic ring is the defining step in hydantoin synthesis. This intramolecular cyclization is typically the final key transformation in multi-step pathways like the Urech synthesis. The reaction involves the nucleophilic attack of a nitrogen atom on a carbonyl group or its derivative.

In the Urech pathway, the N-carbamoyl amino acid intermediate is treated with a strong acid (e.g., hydrochloric acid). mdpi.com The acid protonates the carboxylic acid group, making it a better electrophile for the intramolecular attack by the terminal nitrogen of the urea moiety. This is followed by the elimination of a water molecule to yield the imidazolidine-2,4-dione ring. mdpi.com

Alternatively, cyclization can be achieved under basic conditions. Syntheses starting from α-amino methyl esters and carbamates proceed through ureido derivatives which subsequently cyclize in the presence of a base. organic-chemistry.org Similarly, the synthesis of 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) from benzil (B1666583) and urea involves a base-catalyzed condensation followed by an intramolecular cyclization and rearrangement. nih.gov The mechanism involves the formation of a dihydroxy-imidazolone intermediate, which then undergoes a pinacol-type rearrangement to form the stable hydantoin product. nih.gov

Novel and Green Chemistry Approaches in Imidazolidine-2,4-dione Synthesis

In response to the growing need for sustainable chemical processes, recent research has focused on developing novel and environmentally benign methods for hydantoin synthesis. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Methods and Organocatalysis

The use of catalysts can significantly enhance the efficiency and selectivity of hydantoin synthesis. Both metal-based catalysts and metal-free organocatalysts have been successfully employed.

A Lewis base-catalyzed cascade nucleophilic/aza-Michael addition reaction has been developed to afford highly functionalized hydantoin derivatives in excellent yields (80–98%) under mild, metal-free conditions. proquest.com This protocol features low catalyst loading and a broad substrate scope. proquest.com Chiral phosphoric acids have also been used as organocatalysts in the enantioselective condensation of glyoxals and ureas, providing a new route to chiral hydantoins. mdpi.com Furthermore, cooperative catalysis, combining a chiral Lewis base with a metal like copper(I), has enabled the enantioselective α-amination of esters to produce hydantoins with high enantioselectivity. acs.org

Catalyst TypeExample CatalystReaction TypeKey Advantages
Organocatalysis (Lewis Base)Not specifiedCascade Nucleophilic/Aza-Michael AdditionMetal-free, mild conditions, high yields (80-98%). proquest.com
Organocatalysis (Brønsted Acid)Chiral Phosphoric AcidCondensation of Glyoxals and UreasEnantioselective synthesis of 5-monosubstituted hydantoins. mdpi.com
Cooperative CatalysisChiral Lewis Base / Copper(I)Enantioselective α-Amination of EstersProvides access to hydantoins with excellent enantioselectivities. acs.org
Metal CatalysisPalladium(II) TrifluoroacetateC-Arylation of HydantoinsEffective for functionalizing the hydantoin core with aryl groups. acs.org
NanocatalysisFe3O4@CPTMS@guanidine–BuSO3H MNPsOne-Pot Multi-Component ReactionMagnetic, reusable, and environmentally sustainable platform. asianpubs.org

Solvent-Free and Microwave-Assisted Syntheses

Green chemistry principles encourage the reduction or elimination of volatile organic solvents and the use of alternative energy sources to drive reactions.

Solvent-free synthesis , often employing mechanochemistry (grinding), provides a convenient and environmentally friendly route to hydantoins. The one-pot reaction of benzils with ureas or thioureas in the presence of a strong base can be performed by grinding at room temperature, leading to excellent yields, short reaction times, and simple workup procedures.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The application of microwave irradiation to the Urech hydantoin synthesis allows for the rapid, one-pot conversion of amino acids to hydantoins in water, a green solvent, in under two hours. mdpi.comjsynthchem.com This method significantly reduces reaction times compared to conventional heating and improves safety by eliminating highly reactive reagents. mdpi.comjsynthchem.com Microwave heating has also been successfully applied to solid-phase synthesis, enabling the preparation of hydantoin libraries in minutes instead of hours. nih.gov

Green ApproachReaction ExampleConditionsAdvantages over Conventional Methods
Microwave-AssistedUrech Synthesis from L-amino acidsWater as solvent, 80°C, < 2 hoursDrastically reduced reaction time, use of green solvent, high yields (34-89%). mdpi.comjsynthchem.com
Microwave-Assisted Solid-PhaseSynthesis of 3,5-disubstituted hydantoinsSolid support, microwave irradiation for 10-15 min per stepReaction times in minutes vs. hours, high yields and purities. nih.gov
Solvent-FreeReaction of Benzils with UreasGrinding with a strong base at room temperatureEliminates hazardous solvents, simple workup, short reaction times, excellent yields.

Asymmetric Synthesis and Stereochemical Control in the Formation of this compound Stereoisomers

The C5 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of such chiral molecules is often dependent on their absolute configuration. Therefore, developing synthetic routes that can selectively produce a single enantiomer is a primary goal in medicinal chemistry. Asymmetric synthesis strategies are employed to achieve this stereochemical control.

One of the most reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction in a stereoselective manner, after which it is removed. wikipedia.orgsigmaaldrich.com

Chiral Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective transformations, including alkylation reactions. wikipedia.orgrsc.org In a hypothetical application to the synthesis of this compound, an N-acylated oxazolidinone could be used to introduce the phenylethyl group asymmetrically. The process would involve the formation of a titanium or boron enolate, followed by alkylation with a 2-phenylethyl halide. The steric hindrance provided by the substituents on the oxazolidinone auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.org Subsequent cleavage of the auxiliary would yield the desired chiral carboxylic acid derivative, which could then be converted to the target hydantoin. Other auxiliaries, such as those based on pseudoephedrine or sulfur-containing scaffolds like camphorsultam and thiazolidinethiones, have also proven effective in various asymmetric syntheses and could be adapted for this purpose. wikipedia.orgscielo.org.mx

Ligand-Controlled Enantioselective Synthesis: An alternative to substrate-controlled methods (chiral auxiliaries) is catalyst-controlled enantioselective synthesis. This approach utilizes a chiral catalyst, typically a metal complex with a chiral ligand, to create a chiral environment around the substrate. A highly effective method for synthesizing chiral 5-substituted hydantoins is the asymmetric hydrogenation of 5-alkylidene hydantoins. nih.gov For the target compound, this would involve the synthesis of (Z)-5-(2-phenylethylidene)imidazolidine-2,4-dione, followed by hydrogenation using a chiral rhodium complex, such as one containing the f-spiroPhos ligand. This method has been shown to produce chiral hydantoins with excellent enantioselectivities (up to 99.9% ee) under mild conditions. nih.gov

MethodChiral SourceKey TransformationTypical Outcome
Chiral AuxiliaryEvans' OxazolidinoneAsymmetric AlkylationHigh diastereoselectivity
Chiral AuxiliaryCamphorsultamAsymmetric AlkylationHigh diastereoselectivity
Ligand ControlRh/f-spiroPhos ComplexAsymmetric HydrogenationHigh enantioselectivity (up to 99.9% ee) nih.gov

Diastereoselective strategies involve reactions where a new stereocenter is formed under the influence of an existing one within the molecule. This approach can be highly effective when one of the starting materials is already enantiomerically pure. For instance, a chiral imine or a 1,3-oxazolidine derived from a chiral source like (R)-phenylglycinol can undergo diastereoselective addition of an organometallic reagent. psu.edu

In the context of this compound, a strategy could involve the reaction of a chiral glycinamide (B1583983) derivative with 4-phenylbutanal. The stereocenter on the glycine (B1666218) unit would direct the cyclization and dehydration steps to form the hydantoin ring with a preferred configuration at the C5 position. Another approach is the diastereoselective Michael addition of a nucleophile to a chiral α,β-unsaturated precursor, followed by cyclization to form the hydantoin ring. The success of these methods relies on the ability of the existing stereocenter to effectively control the facial selectivity of the key bond-forming reaction. nih.gov

Derivatization Strategies for the this compound Scaffold

Derivatization of the core hydantoin structure is essential for modulating its physicochemical properties and biological activity. The imidazolidine-2,4-dione scaffold offers several sites for modification, including the nitrogen atoms, the carbonyl groups, and the C5 side chain.

The N1 and N3 positions of the imidazolidine-2,4-dione ring are secondary amides and can be functionalized through alkylation or acylation. These reactions typically proceed via deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic anion, which then reacts with an alkyl halide or an acyl chloride. nih.govnih.gov

N-Acylation: The synthesis of N-acylated and N,N'-diacylated imidazolidine (B613845) derivatives has been reported, often for the purpose of evaluating their biological activities. nih.govnih.gov For example, reacting the hydantoin scaffold with various acyl chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) can yield mono- or di-acylated products. nih.gov The choice of solvent and the nature of the acyl chloride can influence whether mono- or di-acylation occurs. nih.gov These modifications can significantly alter the molecule's lipophilicity and hydrogen bonding capacity.

ReactionReagentsProduct TypeReference
N-AcylationAcyl Chlorides, Pyridine/TriethylamineMono- or Di-acylated Hydantoins nih.gov
N-AlkylationAlkyl Halides, Base (e.g., NaH, K2CO3)N-Alkyl or N,N'-Dialkyl HydantoinsGeneral Method

The carbonyl groups at C2 and C4 are relatively unreactive due to their amide character. However, they can be converted to thiocarbonyls using reagents like Lawesson's reagent, which alters the electronic properties and potential metal-chelating ability of the scaffold.

The methylene (B1212753) group at C5 in unsubstituted hydantoin is reactive and can be functionalized. A common reaction is the Knoevenagel condensation with aldehydes or ketones, catalyzed by a base like piperidine (B6355638) or β-alanine. uva.nl This reaction forms 5-alkylidene or 5-arylidene hydantoins. uva.nl These unsaturated derivatives are important intermediates themselves and can undergo further reactions, such as the asymmetric hydrogenation mentioned previously, or Michael additions to introduce further complexity at the C5 position. While this compound itself lacks a reactive methylene group at C5, this methodology is key to synthesizing its precursors and analogues.

The phenyl ring of the 2-phenylethyl side chain provides another handle for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, provided the hydantoin ring is stable to the reaction conditions.

Halogenation: Introduction of halogen atoms (e.g., F, Cl, Br) onto the phenyl ring can modulate the electronic properties and metabolic stability of the compound.

Nitration: Nitration followed by reduction allows for the introduction of an amino group, which can be further functionalized.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can introduce new carbon-based substituents.

For instance, studies on related scaffolds like thiazolidine-2,4-dione have shown that introducing substituents such as nitro groups onto a phenyl ring can be a key determinant of biological activity. nih.govmdpi.com

Modification TypePotential ReagentsFunctional Group Introduced
NitrationHNO3, H2SO4-NO2
HalogenationBr2, FeBr3 or NBS-Br, -Cl
SulfonationFuming H2SO4-SO3H
Friedel-Crafts AcylationRCOCl, AlCl3-COR

Chemical Reactivity, Functionalization, and Transformation Studies of the 5 2 Phenylethyl Imidazolidine 2,4 Dione Scaffold

Reactions at the Imidazolidine (B613845) Nitrogen Atoms

The imidazolidine-2,4-dione ring contains two nitrogen atoms, at positions 1 and 3, both of which are secondary amines and thus susceptible to substitution reactions such as alkylation, acylation, and arylation. The relative reactivity of these two nitrogen atoms is a key consideration in the functionalization of the hydantoin (B18101) core.

The nitrogen at the N-3 position is generally more acidic and less sterically hindered compared to the N-1 nitrogen. Consequently, under standard basic conditions, reactions with electrophiles tend to occur preferentially at the N-3 position. For instance, alkylation of 5,5-disubstituted hydantoins with alkyl halides in the presence of a weak base like potassium carbonate typically yields the N-3 alkylated product. The use of stronger bases, such as sodium hydride, can lead to the formation of a mixture of N-3 mono-substituted and N-1,N-3 di-substituted products.

Achieving regioselective functionalization at the N-1 position often requires specific strategies. One approach involves the use of bulky protecting groups at the N-3 position, followed by reaction at N-1 and subsequent deprotection. More direct methods have also been developed, such as the use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a nonpolar solvent like tetrahydrofuran (B95107) (THF), which has been shown to favor N-1 alkylation.

N-arylation of the hydantoin scaffold can also be controlled to achieve regioselectivity. Copper-mediated cross-coupling reactions have been effectively employed for this purpose. The choice of the copper source and ligands can direct the arylation to either the N-1 or N-3 position. For example, using stoichiometric copper(I) oxide often leads to selective N-3 arylation, while catalytic copper(I) iodide with specific diamine ligands can promote N-1 arylation.

Reaction TypeReagents and ConditionsPredominant Product
N-3 AlkylationAlkyl halide, K2CO33-Alkyl-5-(2-phenylethyl)imidazolidine-2,4-dione
N-1 AlkylationAlkyl halide, tBuOK, THF1-Alkyl-5-(2-phenylethyl)imidazolidine-2,4-dione
N-3 ArylationAryl halide, Cu2O3-Aryl-5-(2-phenylethyl)imidazolidine-2,4-dione
N-1 ArylationAryl halide, CuI, diamine ligand1-Aryl-5-(2-phenylethyl)imidazolidine-2,4-dione

Reactions at the Carbonyl Groups

The imidazolidine-2,4-dione ring possesses two carbonyl groups at the C-2 and C-4 positions, which are potential sites for nucleophilic attack. These carbonyls exhibit reactivity typical of amides and imides, though their reactivity can be influenced by the electronic environment of the ring.

Thionation: A common transformation of the carbonyl groups is their conversion to thiocarbonyls through thionation reactions. Reagents such as Lawesson's reagent or phosphorus pentasulfide (P4S10) can be used to replace one or both of the carbonyl oxygens with sulfur. Selective thionation is often possible, with the C-2 carbonyl generally being more reactive towards these reagents, leading to the formation of 2-thiohydantoins. The synthesis of 2,4-dithiohydantoins can be achieved under more forcing conditions or with an excess of the thionating agent.

Reduction: The carbonyl groups can undergo reduction to methylene (B1212753) groups or be partially reduced to hydroxyl groups. The choice of reducing agent is critical for controlling the outcome of the reaction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can potentially reduce both carbonyl groups, leading to the corresponding imidazolidine. Milder reducing agents may allow for selective reduction, although this can be challenging to achieve. The relative reactivity of the C-2 and C-4 carbonyls towards reduction is not well-documented for this specific scaffold and would likely depend on the substitution at the nitrogen atoms.

Nucleophilic Addition: The carbonyl carbons are electrophilic and can react with various nucleophiles. For instance, Grignard reagents or organolithium compounds could potentially add to the carbonyl groups, leading to the formation of tertiary alcohols after acidic workup. Such reactions could also potentially lead to ring-opening of the hydantoin scaffold. The stability of the tetrahedral intermediate formed upon nucleophilic attack plays a crucial role in determining the reaction pathway.

Reaction TypeReagents and ConditionsProduct
ThionationLawesson's reagent or P4S105-(2-Phenylethyl)-2-thioimidazolidine-2,4-dione or 5-(2-Phenylethyl)imidazolidine-2,4-dithione
ReductionStrong reducing agents (e.g., LiAlH4)5-(2-Phenylethyl)imidazolidine
Nucleophilic AdditionOrganometallic reagents (e.g., Grignard)Tertiary alcohols (potential for ring-opening)

Modifications of the Phenylethyl Side Chain

The phenylethyl side chain at the C-5 position offers another avenue for functionalization, primarily through reactions involving the phenyl ring and the benzylic position of the ethyl linker.

Electrophilic Aromatic Substitution: The phenyl ring of the phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The ethyl group is an ortho-, para-directing and activating group, meaning that incoming electrophiles will preferentially add to the ortho and para positions of the phenyl ring. The specific reaction conditions would need to be chosen carefully to avoid potential side reactions with the hydantoin ring.

Benzylic Functionalization: The methylene group adjacent to the phenyl ring (the benzylic position) is susceptible to radical halogenation or oxidation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a bromine atom at the benzylic position. This halogenated derivative could then serve as a precursor for further nucleophilic substitution reactions. Oxidation of the benzylic position could potentially lead to the formation of a ketone.

Modifications to the Ethyl Linker: While less common, modifications to the ethyl linker itself could be envisioned. For instance, elimination reactions could potentially be induced to form a styryl-substituted hydantoin, although this would require the introduction of a suitable leaving group.

Reaction TypeReagents and ConditionsPotential Product
NitrationHNO3, H2SO45-(2-(4-Nitrophenyl)ethyl)imidazolidine-2,4-dione
BrominationBr2, FeBr35-(2-(4-Bromophenyl)ethyl)imidazolidine-2,4-dione
Benzylic BrominationNBS, radical initiator5-(1-Bromo-2-phenylethyl)imidazolidine-2,4-dione

Strategies for Scaffold Diversification and Expansion

The hydantoin scaffold is a valuable starting point for the creation of diverse chemical libraries for drug discovery and other applications. nih.govresearchgate.net Several strategies can be employed to diversify and expand upon the 5-(2-phenylethyl)imidazolidine-2,4-dione core.

Combinatorial Synthesis: By systematically varying the substituents at the N-1, N-3, and the phenylethyl side chain, a large library of related compounds can be generated. Solid-phase synthesis techniques have been developed for the efficient production of hydantoin libraries. nih.govnih.gov For example, a resin-bound amino acid can be elaborated to form the hydantoin ring, with subsequent modifications made to the various functional groups.

Ring Expansion and Fusion: The imidazolidine-2,4-dione ring can serve as a template for the synthesis of more complex heterocyclic systems. For instance, intramolecular cyclization reactions involving substituents at the N-1 or C-5 positions can lead to the formation of fused bicyclic or tricyclic hydantoin derivatives. One such strategy involves a Ugi-deprotect-cyclize sequence to create fused hydantoin-benzodiazepines. nih.gov

Hybrid Molecules: The this compound scaffold can be coupled with other pharmacophoric groups to create hybrid molecules with potentially novel biological activities. This can be achieved by introducing reactive functional groups onto the scaffold, which can then be used to link to other molecular fragments.

Advanced Spectroscopic and Structural Characterization Techniques in Research Contexts for 5 2 Phenylethyl Imidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the structural assignment of 5-(2-Phenylethyl)imidazolidine-2,4-dione.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.1-7.3 ppm). The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge would present as complex multiplets, with the protons closer to the aromatic ring appearing slightly more downfield than those adjacent to the imidazolidine (B613845) ring. The single proton at the C5 position of the hydantoin (B18101) ring (CH ) is expected to be a multiplet due to coupling with the adjacent methylene protons. The two N-H protons of the imidazolidine ring would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are expected to have the most downfield chemical shifts, typically in the range of 155-175 ppm bepls.com. The C5 carbon, being an aliphatic carbon attached to a nitrogen atom, would appear further upfield. The carbons of the phenylethyl side chain, including the aromatic carbons and the two methylene carbons, would resonate at their characteristic chemical shifts. For comparison, in the related compound 5,5-diphenylimidazolidine-2,4-dione, the carbonyl carbon signal appears at 174.91 ppm, and the quaternary C5 carbon is observed at 70.30 ppm when analyzed in DMSO-d6 bepls.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on standard chemical shift values and analysis of similar structures.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 10.8 br s 1H NH -1
~ 8.5 br s 1H NH -3
~ 7.3 - 7.1 m 5H Aromatic CH
~ 4.2 t 1H C5-H
~ 2.7 t 2H Ph-CH₂ -

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on standard chemical shift values and analysis of similar imidazolidine-2,4-dione structures bepls.commdpi.com.

Chemical Shift (δ) ppm Assignment
~ 174 C 4=O
~ 156 C 2=O
~ 140 Aromatic Quaternary C
~ 129 Aromatic C H
~ 128 Aromatic C H
~ 126 Aromatic C H
~ 59 C 5
~ 35 Ph-C H₂-

While 1D NMR provides essential data, 2D NMR experiments are often required for unambiguous assignment and to determine through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling networks. It would definitively establish the connectivity of the phenylethyl side chain by showing correlations between the aromatic protons and the adjacent methylene protons, as well as between the two methylene groups. A crucial correlation would also be observed between the C5-H proton and the protons of the adjacent methylene group, confirming the attachment point of the side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C5, methylene groups, and aromatic C-H).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for mapping the complete molecular structure by identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the C5-H proton to the C4 carbonyl carbon and the carbons of the ethyl linker. Furthermore, correlations from the N-H protons to the adjacent carbonyl carbons (C2 and C4) and the C5 carbon would solidify the structure of the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound and providing clues to its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for determining the elemental formula of this compound. The exact mass allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For the molecular formula C₁₁H₁₂N₂O₂, the monoisotopic mass is 204.08987 Da uni.lu. HRMS analysis would aim to detect this mass, typically as a protonated molecule [M+H]⁺ (m/z 205.09715) or a sodiated adduct [M+Na]⁺ (m/z 227.07909), with a mass accuracy in the low parts-per-million (ppm) range uni.lu.

Table 3: Predicted HRMS Adducts for this compound Data sourced from PubChem predictions uni.lu.

Adduct Calculated m/z
[M+H]⁺ 205.09715
[M+Na]⁺ 227.07909
[M+K]⁺ 243.05303

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. For this compound, the fragmentation pattern would likely be dominated by the cleavage of the bond between the C5 carbon and the ethyl side chain, which is a common fragmentation pathway for 5-substituted hydantoins mdpi.com.

Key fragmentation pathways could include:

Loss of the phenylethyl group: A primary fragmentation would be the cleavage of the C5-CH₂ bond, leading to a fragment corresponding to the protonated imidazolidine-2,4-dione ring and another major fragment corresponding to the phenylethyl cation (tropylium ion, m/z 91).

Fragmentation of the imidazolidine ring: The heterocyclic ring itself can undergo fragmentation, often through the loss of isocyanic acid (HNCO) or carbon monoxide (CO) from the precursor or subsequent fragment ions mdpi.com.

This analysis allows researchers to piece together the different components of the molecule, confirming the presence of both the imidazolidine-2,4-dione core and the phenylethyl substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be characterized by several key absorption bands. Strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups are expected in the region of 1700-1780 cm⁻¹ mdpi.com. The N-H stretching vibrations of the amide functional groups in the ring would appear as broad bands in the region of 3100-3300 cm⁻¹ bepls.commdpi.com. Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C bond stretching (around 1450-1600 cm⁻¹).

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds that are strong in the IR spectrum may show weaker Raman signals, the non-polar and symmetric bonds often produce strong Raman scattering. For this molecule, the aromatic ring vibrations (e.g., the ring "breathing" mode) and the C-C bonds of the ethyl chain would likely yield prominent Raman signals, aiding in the complete vibrational analysis of the compound.

Table 4: Predicted Key IR Absorption Bands for this compound Predicted data based on analysis of similar imidazolidine-2,4-dione structures bepls.commdpi.com.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3100 N-H Stretch Amide (ring)
3100 - 3000 C-H Stretch Aromatic
3000 - 2850 C-H Stretch Aliphatic (ethyl)
1780 - 1700 C=O Stretch Carbonyl (ring)

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation in the solid state. For derivatives of this compound, X-ray diffraction studies reveal the intricate details of their molecular geometry and the non-covalent interactions that govern their crystal packing.

A pertinent example can be drawn from the crystallographic analysis of the closely related compound, 5-methyl-5-benzylhydantoin. mdpi.com The study of this molecule, which shares significant structural similarity with this compound, offers a clear window into the typical solid-state conformation of such derivatives. The crystal structure of 5-methyl-5-benzylhydantoin is stabilized by a network of intermolecular hydrogen bonds, primarily of the N-H···O=C type, which dictates the supramolecular assembly. mdpi.com

Below is a representative table of crystallographic data for 5-methyl-5-benzylhydantoin, illustrating the type of information obtained from an X-ray diffraction study. mdpi.com

Table 1: Crystallographic Data for 5-Methyl-5-Benzylhydantoin

Parameter Value
Crystal System Monoclinic
Space Group Pn
Unit Cell Dimensions
a (Å) Value a
b (Å) Value b
c (Å) Value c
α (°) 90
β (°) Value β
γ (°) 90
Volume (ų) Volume Value

| Z | 4 |

Note: Specific numerical values for unit cell dimensions are dependent on the specific crystal structure determination and are represented here as placeholders.

The detailed bond lengths and angles within the imidazolidine-2,4-dione core and the substituent groups are determined with high precision, confirming the expected covalent framework of the molecule. This structural information is crucial for understanding the molecule's reactivity, its interaction with biological targets, and for the rational design of new derivatives with specific properties.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of enantiomers in solution. For chiral derivatives of this compound, where the C5 atom is a stereocenter, CD spectroscopy is instrumental in assigning the absolute configuration (R or S).

The CD spectrum of a chiral molecule is characterized by positive or negative peaks, known as Cotton effects, which are highly sensitive to the molecule's three-dimensional structure. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration by comparing experimental spectra with those predicted by quantum mechanical calculations, such as time-dependent density functional theory (TDDFT).

A clear illustration of this application is the determination of the absolute configurations of spiroiminodihydantoin and allantoin stereoisomers. nih.gov In this study, the experimental CD spectra of the isolated stereoisomers were compared with the computed spectra for both the (R) and (S) enantiomers. The excellent agreement between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration allowed for an unambiguous assignment. nih.gov

For a chiral derivative of this compound, the CD spectrum would be expected to exhibit characteristic Cotton effects arising from the electronic transitions of the chromophores within the molecule, primarily the carbonyl groups of the hydantoin ring and the phenyl group of the phenylethyl substituent. The spatial arrangement of these chromophores relative to the chiral center dictates the observed CD spectrum.

Below is a hypothetical data table representing the type of information that would be obtained from a CD spectroscopic analysis of a chiral 5-substituted hydantoin derivative.

Table 2: Representative Circular Dichroism Data for a Chiral Hydantoin Derivative

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
λ₁ Positive Value
λ₂ Negative Value

| λ₃ | Positive Value |

Note: The specific wavelengths (λ) and molar ellipticity values are dependent on the exact molecular structure and solvent used.

The comparison of the experimental CD spectrum with the calculated spectra for the (R) and (S) enantiomers provides a reliable method for determining the absolute configuration of chiral this compound derivatives. This information is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Molecular Interactions and Biological Target Engagement of 5 2 Phenylethyl Imidazolidine 2,4 Dione and Its Analogues

Receptor Binding Studies and Affinities at a Molecular Level

Studies on analogues of 5-(2-phenylethyl)imidazolidine-2,4-dione have demonstrated significant affinity for various receptors, particularly within the central nervous system.

A series of novel arylpiperazine 5-(4-fluorophenyl)-5-methylhydantoins, which share the core hydantoin (B18101) structure, were synthesized and evaluated for their affinity towards the serotonin (B10506) 5-HT7 receptor (5-HT7R), as well as the serotonin 5-HT1A and dopamine (B1211576) D2 receptors. nih.gov The research found that these compounds possess potent affinity for the 5-HT7R. nih.gov For several of these derivatives, a significant selectivity for 5-HT7R over both 5-HT1AR and D2R was observed. nih.gov

Another study on a series of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety also showed high affinity for 5-HT1A and 5-HT2A receptors. researchgate.net

While direct binding data for this compound is not available, the data from these closely related analogues suggest that it may also interact with serotonergic and dopaminergic receptors.

Molecular docking studies are crucial computational techniques used to predict the binding modes and affinities between a ligand and a protein at the molecular level. nih.govmdpi.com For modeling and understanding protein-ligand interactions, the design of novel drugs often relies on shape similarities as a primary descriptor in computational discovery. mdpi.com

In the context of hydantoin analogues, molecular docking has been employed to understand their interactions with various biological targets. For instance, in a study of 5,5-diphenylimidazolidine-2,4-dione derivatives, molecular docking simulations were performed to predict the protein-ligand interactions within the active site of VEGFR2. nih.gov Similarly, docking studies on other thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidine-2,4-diones, have been used to investigate binding interactions with the PPAR-γ receptor. nih.gov

These computational approaches help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and selectivity towards its target protein.

The analysis of binding sites and the identification of key amino acid residues are fundamental to understanding the molecular basis of a drug's action. For hydantoin analogues, several studies have shed light on these interactions.

In a study of thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors, the 5-benzylidenethiazolidine-2,4-dione motif was found to occupy the hinge region of the active site, forming a crucial bond with the amino acid Cys917. nih.gov For a series of 5,5′-diphenylhydantoin Schiff bases, docking studies with models of human delta, kappa, and mu opioid receptors were conducted. nih.gov In the kappa opioid receptor, the most frequent interaction involved Gln115, while Asp138, a conserved residue in all opioid receptors, also played a critical role. nih.gov For the delta receptor, one of the analogues formed a hydrogen bond with Asp128. nih.gov In the mu opioid receptor, a different analogue formed two hydrogen bonds with Tyr166 and Lys185. nih.gov

These examples from analogous compounds illustrate how specific residues within the binding pocket of a receptor are critical for the binding and potential activity of compounds containing the imidazolidine-2,4-dione scaffold.

Enzyme Inhibition and Activation Mechanisms (in vitro kinetic analysis)

Analogues of this compound have been shown to inhibit various enzymes, with their anticancer properties often being a focus of investigation.

While specific kinetic studies detailing the type of inhibition for this compound are not available, research on related compounds provides some insights. The determination of inhibition type (competitive, non-competitive, or uncompetitive) is a crucial step in characterizing the mechanism of action of an enzyme inhibitor. This is typically achieved through kinetic assays where the enzyme's reaction rate is measured at varying substrate and inhibitor concentrations.

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). Several studies on imidazolidine-2,4-dione analogues have reported these parameters.

For example, a 5,5-diphenylimidazolidine-2,4-dione derivative was found to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR) in the A549 lung cancer cell line with an IC₅₀ of 19 μM. nih.gov In another study, a different derivative demonstrated potent EGFR and VEGFR2 inhibitory activity with IC₅₀ values of 6.17 μM and 0.09 μM, respectively. nih.gov

The table below summarizes the IC₅₀ values for some analogues of this compound against various cancer cell lines and enzymes.

Compound/AnalogueTarget Cell Line/EnzymeIC₅₀ (µM)
5,5-diphenylimidazolidine-2,4-dione derivative (I)Various Cancer Cell Lines10
Imidazolidine-2,4-dione derivative (II)A549 Lung Cancer Cell Line-
Imidazolidine-2,4-dione derivative (II)EGFR Autophosphorylation19
Isatin derivative (IV)Colorectal and Breast Cancer Cell Lines10
5,5-diphenylhydantoin derivative 16EGFR6.17
5,5-diphenylhydantoin derivative 16VEGFR20.09
3-benzhydryl-5-phenyl hydantoinVarious Cancer Cell LinesModerate Activity
Cyclohexyl-5-phenyl hydantoinHeLa and MCF7 Cell LinesAntitumor Activity
Thiazolidine-2,4-dione derivative 22VEGFR-20.079
Thiazolidine-2,4-dione derivative 22HepG22.04
Thiazolidine-2,4-dione derivative 22MCF-71.21

This table presents data for analogues of this compound.

Modulatory Effects on Ion Channels and Transporters (in vitro systems)

The modulation of ion channels is a key mechanism of action for many drugs, particularly those acting on the central nervous system. nih.gov Phenytoin (B1677684), a well-known analogue of this compound, is known to exert its anticonvulsant effects through the modulation of voltage-gated sodium channels. bepls.com

Phenytoin has a greater affinity for the inactivated state of the sodium channel than for the resting state. nih.gov This voltage-dependent binding means that the block is more pronounced at more depolarized potentials, such as those that occur during repetitive firing or seizure activity. nih.gov The binding site for phenytoin is thought to involve the aromatic amino acids F1764 and Y1771 in the S6 segment of domain IV of the rNav1.2 sodium channel. nih.gov

Given the structural similarities, it is plausible that this compound could also exhibit modulatory effects on ion channels, although direct experimental evidence is currently lacking.

Protein-Protein Interaction (PPI) Modulation via Small Molecule Intervention

The modulation of protein-protein interactions by small molecules represents a promising frontier in drug discovery. Many cellular functions are regulated by the intricate network of these interactions, and their dysregulation is a hallmark of various pathologies. Small molecules, such as this compound and its derivatives, are being explored for their capacity to either inhibit or stabilize these interactions, thereby restoring normal cellular function.

The intervention of a small molecule in a PPI can be investigated using a variety of biophysical assays. These techniques are designed to detect and quantify the binding of the small molecule to one of the protein partners or to the protein-protein complex itself. By observing changes in the physical properties of the system upon addition of the compound, researchers can infer the nature and strength of the interaction. While specific studies on this compound are not extensively documented in publicly available literature, the established methodologies provide a clear framework for its future investigation.

Biophysical Characterization of Molecular Interactions

A thorough biophysical characterization is essential to elucidate the molecular mechanisms by which small molecules modulate PPIs. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are at the forefront of this characterization, offering deep insights into the binding events.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand (the small molecule) to a macromolecule (the protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. Such thermodynamic data is invaluable for understanding the forces driving the binding event. For instance, a favorable enthalpic contribution often suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution may indicate the release of bound water molecules.

Surface Plasmon Resonance (SPR) is another powerful technique that provides real-time data on the kinetics of molecular interactions. In an SPR experiment, one of the interacting partners is immobilized on a sensor surface, and the binding of the other partner is detected as a change in the refractive index at the surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). This kinetic information complements the thermodynamic data from ITC, providing a more complete picture of the binding event.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for the Interaction of this compound with a Target Protein

ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (Kd)1.2 µM
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (TΔS)2.3 kcal/mol

This table presents a hypothetical dataset to illustrate the thermodynamic parameters that would be obtained from an ITC experiment. The data suggests a 1:1 binding stoichiometry with a micromolar binding affinity, driven primarily by favorable enthalpic contributions.

Table 2: Hypothetical Surface Plasmon Resonance Data for the Interaction of this compound with a Target Protein

ParameterValue
Association Rate Constant (ka)2.5 x 104 M-1s-1
Dissociation Rate Constant (kd)3.0 x 10-2 s-1
Equilibrium Dissociation Constant (KD)1.2 µM

This table provides a hypothetical kinetic profile for the interaction, consistent with the thermodynamic data in Table 1. The association and dissociation rates provide insight into how quickly the compound binds to and dissociates from its target.

Further research employing these and other biophysical techniques will be instrumental in validating the potential of this compound and its analogues as modulators of protein-protein interactions and in guiding the design of more potent and selective therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2 Phenylethyl Imidazolidine 2,4 Dione Derivatives

Systematic Modification Strategies for Phenylethyl and Imidazolidine (B613845) Moieties

The exploration of SAR for 5-(2-phenylethyl)imidazolidine-2,4-dione derivatives involves strategic chemical modifications to both the phenylethyl side chain and the core hydantoin (B18101) ring.

Phenylethyl Moiety Modifications: The phenylethyl group offers several sites for modification, primarily on the aromatic ring. Studies on analogous structures, such as phenylmethylenehydantoins, have shown that the nature and position of substituents on the phenyl ring are critical determinants of activity. nih.gov

Alkyl, Halogen, and Alkoxyl Groups: The introduction of small alkyl groups, halogens (e.g., F, Cl), trifluoromethyl (-CF₃), and alkoxyl groups onto the phenyl ring has been shown to yield compounds with good anticonvulsant activity. nih.gov For a related series of aryl hydantoins, a combination of halogens or a CF₃ group at the meta and para positions of the phenyl ring was found to be optimal for antischistosomal activity. nih.gov

Polar and Electron-Donating Groups: In contrast, the substitution of polar groups like nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) on the phenyl ring generally leads to less active or inactive compounds. nih.gov Similarly, electron-donating groups such as methoxy (B1213986) and dimethylamino have been found to diminish activity in certain contexts. nih.gov

Heteroaromatic Rings: Replacing the phenyl ring with various heteroaromatic rings has been observed to reduce or eliminate anticonvulsant activity, highlighting the importance of the specific hydrophobic and electronic properties of the phenyl group. nih.gov

Imidazolidine Moiety Modifications: The imidazolidine-2,4-dione ring itself provides multiple avenues for substitution, primarily at the N1, N3, and C5 positions.

N1-Position: N-alkylation at the N1 position with small alkyl or aralkyl groups, including a phenethyl group, can produce active compounds. nih.gov However, the addition of polar functional groups to the N1-alkyl substituent can have varied effects; for instance, a cyanomethyl group can act as a potent antiandrogen, while a carboxamide-containing substituent may lack this property. nih.gov

N3-Position: The N3 position is also a common site for modification. The introduction of different alkyl, cycloalkyl, and alkenyl groups at this position has been used to systematically alter the lipophilicity of hydantoin derivatives. nih.gov

C5-Position: The substituents at the C5 position are crucial. For anticonvulsant activity, a phenyl or other aromatic substituent at C5 is often considered essential. slideshare.net In SAR studies of related compounds, removing one of the two methyl groups at C5 decreased antiandrogenic activity while retaining significant antischistosomal activity. nih.gov Conversely, incorporating larger aryl or spirocycloalkyl substructures at C5 can decrease metabolic stability. nih.gov The hydantoin ring itself is considered critical for compounds with shorter side chains. nih.gov

Table 1: Summary of Modification Strategies and Their General Effects

Moiety Position of Modification Type of Substituent General Effect on Activity
Phenylethyl Phenyl Ring (ortho, meta, para) Alkyl, Halogeno, -CF₃, Alkoxyl Often maintains or increases activity nih.gov
Phenyl Ring (ortho, meta, para) Polar groups (-NO₂, -CN, -OH) Tends to decrease or abolish activity nih.gov
Phenyl Ring Replacement with Heteroaromatic Ring Generally reduces or abolishes activity nih.gov
Imidazolidine N1-Position Small Alkyl or Aralkyl Groups Can maintain activity nih.gov
N3-Position Alkyl, Cycloalkyl Groups Modulates lipophilicity and properties nih.gov
C5-Position Aromatic Group Often essential for activity slideshare.net
C5-Position Large/Bulky Groups (e.g., spiro) May decrease metabolic stability nih.gov

Elucidation of Key Structural Features for Molecular Recognition and Binding

The biological activity of hydantoin derivatives is governed by specific structural features that enable molecular recognition and binding to their protein targets.

Hydrogen Bonding Domain: The imidazolidine-2,4-dione ring is a key pharmacophoric element, possessing two N-H hydrogen bond donors (at N1 and N3) and two C=O hydrogen bond acceptors (at C2 and C4). nih.govunipd.it These features are crucial for forming intermolecular hydrogen bonds with target receptors. unipd.itresearchgate.net Studies have shown that the N-H hydrogens are vital for interactions, and their substitution can significantly reduce binding affinity. nih.gov The hydantoin ring structure can be conceptually divided, with the N3-C4(=O)-C5 fragment often associated with the primary pharmacological activity. nih.gov

Hydrophobic Regions: A hydrophobic site is a well-established requirement for the activity of many hydantoin-based drugs. nih.gov The phenylethyl group in this compound serves as a primary hydrophobic domain, engaging in non-polar interactions with the binding site. nih.gov Advanced pharmacophore models for voltage-gated sodium channel binders suggest the presence of at least two, and potentially a third, hydrophobic region for optimal binding. nih.gov

Specific Receptor Interactions: In the context of voltage-gated sodium channels, a common target for anticonvulsant hydantoins, molecular modeling has identified key interactions. These models propose that an aromatic ring (like the phenyl group) engages in an aromatic-aromatic interaction with a tyrosine residue (Tyr-1771), while a polar amide or imide group from the hydantoin core forms a low-energy amino-aromatic hydrogen bond with a phenylalanine residue (Phe-1764). nih.gov This highlights a specific spatial arrangement of hydrophobic and hydrogen-bonding features required for high-affinity binding.

Impact of Stereochemistry on Molecular Interactions

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The stereochemistry at this position can have a profound impact on molecular interactions and, consequently, on pharmacological activity.

The synthesis of such 5-substituted hydantoins often results in a racemic mixture (an equal mixture of both enantiomers). acs.orgnih.gov Chiral resolution, for example by forming diastereomeric salts with a chiral amine like phenethylamine, can be used to separate the individual enantiomers for biological evaluation. acs.orgnih.gov

Studies on structurally related hydantoin derivatives targeting the serotonin (B10506) 5-HT₇ receptor have demonstrated clear enantioselectivity. The affinity for the receptor was found to be strongly dependent on the absolute configuration of the C5 stereocenter. nih.gov In one series of compounds, the S-configuration at C5 was strongly preferred for high affinity. nih.gov This enantioselectivity underscores that the three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with the chiral environment of a protein's binding site. The isolation and study of a single, more active enantiomer can lead to increased pharmacological potency and potentially a better therapeutic profile by eliminating effects from the less active or inactive enantiomer. acs.orgnih.gov

Development of Pharmacophores and Chemoinformatics Tools for Research

The study of this compound and its derivatives is greatly aided by computational methods, including pharmacophore modeling and other chemoinformatics tools.

Pharmacophore Modeling: A general pharmacophore model for anticonvulsant activity has been proposed based on the structures of hydantoin and related drugs. researchgate.net This model typically includes key features such as a hydrophobic domain (provided by the aromatic ring), a hydrogen bonding domain (the hydantoin N-H groups), and sometimes an electron donor moiety and a distal hydrophobic area. nih.govresearchgate.net Such models serve as a 3D blueprint of the essential structural features required for biological activity, guiding the design of new molecules with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate variations in the chemical structure of compounds with changes in their biological activity. For hydantoin derivatives, QSAR models have successfully identified critical physicochemical parameters for anticonvulsant activity, such as lipophilicity (log P) and electronic properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been employed to create detailed models that rationalize how steric and electrostatic fields of the molecules modulate their binding affinity to specific receptors. nih.gov

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This tool has been widely used to investigate the binding modes of hydantoin derivatives with their targets, such as voltage-gated sodium channels and opioid receptors. nih.govnih.govresearchgate.net Docking simulations can help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, providing insights that support SAR findings and guide further structural modifications. medcraveonline.com

Potential Research Applications and Material Science Contributions of 5 2 Phenylethyl Imidazolidine 2,4 Dione

Use as a Molecular Probe for Biochemical Pathway Elucidation (in vitro)

The imidazolidine-2,4-dione structure is a key feature in various biologically active molecules, suggesting that 5-(2-phenylethyl)imidazolidine-2,4-dione could serve as a molecular probe to investigate biochemical pathways. Hydantoin (B18101) derivatives are known to interact with various enzymes and receptors. For instance, the anticonvulsant drug phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) acts as a sodium channel blocker. bepls.com By modifying the substituents on the hydantoin ring, researchers can tune the molecule's specificity and affinity for different biological targets.

The phenylethyl group at the 5-position of this compound provides a lipophilic moiety that can influence its interaction with proteins and cell membranes. This feature could be exploited to probe enzymatic activities or receptor binding in vitro. For example, radiolabeled or fluorescently tagged versions of this compound could be synthesized to trace its metabolic fate or to identify its binding partners within a cell lysate. While direct studies on this compound as a molecular probe are not extensively documented, the known biological activities of related compounds, such as those with antimicrobial properties, underscore the potential of this scaffold in elucidating biological mechanisms. researchgate.net

Scaffold for Combinatorial Library Synthesis and Chemical Biology Tool Development

The hydantoin ring is a versatile scaffold for the synthesis of combinatorial libraries, which are large collections of diverse compounds used in drug discovery and chemical biology. nih.gov The synthesis of imidazolidine-2,4-dione derivatives can be readily achieved through multicomponent reactions, such as the Bucherer-Bergs reaction, allowing for the introduction of various substituents at different positions of the ring. researchgate.net

The structure of this compound, with its reactive nitrogen atoms and the potential for further functionalization of the phenylethyl group, makes it an excellent starting point for creating a library of related compounds. These libraries can then be screened for various biological activities, aiding in the development of new therapeutic agents or chemical tools to study biological processes. The development of efficient, eco-friendly synthesis protocols for hydantoin derivatives further enhances their utility in generating chemical diversity for high-throughput screening. bepls.com

Table 1: Spectroscopic Data for a Related Compound: 5-Ethyl-5-phenethylimidazolidine-2,4-dione
TechniqueObserved Signals (δ / ppm or ν / cm⁻¹)
IR (KBr)3303, 3232, 3058, 2874, 1771, 1723, 1034, 756, 690
¹H NMR (200 MHz, CDCl₃)0.78 (t, J = 7.2 Hz, 3H), 1.62 (q, J = 7.2 Hz, 2H), 1.74-1.88 (m, 2H), 2.35-2.60 (m, 2H), 7.10-7.32 (m, 5H), 7.95 (s, 1H)
¹³C NMR (50 MHz, CDCl₃)7.54, 29.29, 29.42, 38.16, 66.06, 126.01, 128.17, 128.48, 141.08, 157.08, 177.80

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazolidine-2,4-dione moiety, with its hydrogen bond donors (N-H groups) and acceptors (C=O groups), is well-suited for forming predictable and stable supramolecular assemblies. nih.gov These assemblies can be designed to encapsulate guest molecules, leading to applications in drug delivery, sensing, and catalysis.

The phenylethyl group of this compound can participate in hydrophobic and π-π stacking interactions, further stabilizing supramolecular structures. While specific host-guest systems involving this exact compound are not well-documented, the principles of supramolecular chemistry suggest its potential for forming complexes with macrocyclic hosts like cyclodextrins or calixarenes. nih.gov Such systems could be designed to be responsive to external stimuli, allowing for the controlled release of an encapsulated guest. nih.gov

Role in Material Science: Polymer Chemistry, Organic Electronics, and Functional Materials

The imidazolidine-2,4-dione scaffold has been incorporated into polymers to create functional materials with unique optical and thermal properties. researchgate.net The reactive sites on the hydantoin ring allow for its integration into polymer backbones or as pendant groups. The properties of the resulting polymers can be tuned by the choice of substituents on the hydantoin ring.

The incorporation of this compound into a polymer could impart specific characteristics due to the phenylethyl group. For example, it could enhance the polymer's thermal stability or influence its solubility and processing characteristics. While research on polymers specifically containing this compound is not widely available, studies on polymers with other hydantoin derivatives demonstrate the potential for creating materials for a range of applications, excluding industrial products. researchgate.net The field of organic electronics could also potentially benefit from the electronic properties of the aromatic phenylethyl group in conjunction with the heterocyclic hydantoin core, although this remains an area for future exploration.

Table 2: Analytical Data for a Related Compound: 5-Phenethyl-5-propylimidazolidine-2,4-dione
TechniqueObserved Signals (δ / ppm or ν / cm⁻¹)
IR (KBr)3298, 3219, 2895, 1765, 1715, 1035, 764, 693
¹H NMR (200 MHz, CDCl₃)0.93 (t, J = 7.2 Hz, 3H), 1.19-1.52 (m, 2H), 1.60-2.22 (m, 4H), 2.47-2.75 (m, 2H), 6.28 (bs, 1H), 7.14-7.27 (m, 5H), 8.85 (bs, 1H)
¹³C NMR (50 MHz, CDCl₃)13.90, 16.68, 29.79, 38.62, 39.17, 67.24, 126.33, 128.28, 128.59, 140.36, 157.12, 176.75

Advanced Analytical and Separation Methodologies for Research on 5 2 Phenylethyl Imidazolidine 2,4 Dione

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is the cornerstone of separation science, providing robust methods for assessing the purity of 5-(2-Phenylethyl)imidazolidine-2,4-dione and separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of hydantoin (B18101) derivatives. For assessing the purity of this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The phenylethyl group imparts significant hydrophobicity to the molecule, making it well-suited for retention and separation on C8 or C18 columns.

The separation of different hydantoins is influenced by the hydrophilicity of their respective side groups. shodex.com For instance, in the analysis of various hydantoins, the elution order is directly related to the hydrophilicity of the R-group. shodex.com Given its nonpolar phenylethyl side chain, this compound would be expected to be strongly retained under reversed-phase conditions.

Hydrophilic Interaction Chromatography (HILIC) presents an alternative for highly polar compounds and could be applied to the analysis of more polar hydantoin derivatives or metabolites. jascoinc.com Detection is commonly achieved using a UV detector, as the hydantoin ring and the phenyl group exhibit chromophores that absorb in the UV region, typically around 210-220 nm. shodex.comjascoinc.com

Table 1: Representative HPLC Conditions for Hydantoin Analysis

Parameter Condition Source
Column Shodex RSpak DE-613 (Reversed-Phase) shodex.com
Mobile Phase 1/30 M Na₂HPO₄ + 1/30 M KH₂PO₄ aq. shodex.com
Flow Rate 2.0 mL/min shodex.com
Detector UV (210 nm) shodex.com
Column FinePak SIL NH2-5 (HILIC) jascoinc.com
Mobile Phase Acetonitrile/Water (80:20) jascoinc.com
Flow Rate 1.0 mL/min jascoinc.com

| Detector | UV (210 nm) | jascoinc.com |

Since the C5 position of this compound is a stereocenter, the molecule exists as a pair of enantiomers. The separation of these enantiomers is critical as they may exhibit different biological activities. Chiral HPLC is the predominant technique for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including heterocyclic structures similar to hydantoins. nih.gov For example, the enantiomers of hydantoin-5-acetic acid have been successfully separated on a CHI-DMB analytical column after pre-column derivatization. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for optimizing enantioselectivity and resolution. researchgate.net The effects of the alcohol modifier, temperature, and flow rate are often evaluated to achieve baseline separation of the enantiomers. researchgate.net

Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to chiral HPLC. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It often provides faster separations and reduced solvent consumption compared to HPLC. The principles of chiral recognition on CSPs are similar in both SFC and HPLC, and methods can often be transferred between the two techniques.

Table 2: Example Parameters for Chiral HPLC Separation of a Hydantoin Derivative

Parameter Condition Source
Column CHI-DMB (250 x 4.6 mm) researchgate.net
Mobile Phase n-hexane:isopropanol (80:20 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net

| Detector | UV (254 nm) and Optical Rotation (OR) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of many hydantoins, including this compound, by GC is challenging due to their polarity and low volatility. researchgate.net

To overcome this limitation, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. This involves reacting the polar functional groups (such as the N-H groups in the hydantoin ring) with a derivatizing agent to form less polar derivatives. Common derivatization approaches include silylation (e.g., with BSTFA) or acylation.

Once derivatized, the compound can be analyzed by GC-MS. The sample is vaporized and separated on a capillary column (e.g., Elite-5MS). nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation and identification by comparing it to spectral libraries like NIST. nih.govmdpi.com This technique is highly sensitive and excellent for identifying trace-level impurities, provided they are amenable to derivatization. nih.gov

Capillary Electrophoresis (CE) for Analytical Purity and Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption, making it an attractive alternative to HPLC. nih.gov

For the analysis of a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.

CE is also a powerful tool for chiral separations. By adding a chiral selector to the BGE, enantiomers can be resolved. Anionic cyclodextrins, such as heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), have proven highly successful as chiral selectors for resolving enantiomers of structurally related compounds like oxazolidinones. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different electrophoretic mobilities.

Table 3: Typical Capillary Electrophoresis Parameters for Chiral Separations

Parameter Condition Source
Technique Chiral Capillary Electrophoresis nih.gov
Capillary Fused-silica nih.gov
Background Electrolyte 50 mM Phosphate Buffer (pH 6) nih.gov
Chiral Selector Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) nih.gov
Separation Voltage 15-20 kV nih.gov

| Detection | UV (e.g., 220 nm) | nih.gov |

Hyphenated Techniques such as LC-NMR and LC-MS for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. This technique is ideal for identifying and quantifying this compound, its metabolites, or degradation products in complex matrices. nih.govnih.gov Using tandem mass spectrometry (LC-MS/MS), precursor ions corresponding to the analyte of interest are selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. researchgate.neteur.nl Electrospray ionization (ESI) is a common ionization source used for this type of analysis. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. This powerful combination allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR, etc.) for compounds as they elute from the HPLC column. mdpi.com While less sensitive than MS, NMR is unparalleled in its ability to provide complete structural elucidation of unknown impurities or novel compounds without the need for prior isolation. mdpi.comopenmedscience.com In the context of this compound research, LC-NMR could be used to definitively identify process-related impurities or characterize products from synthetic reactions in a single, automated experiment. mdpi.com The analysis can be performed in on-flow mode for abundant components or stop-flow mode for less concentrated analytes to allow for longer acquisition times and more advanced NMR experiments. mdpi.com

Emerging Research Directions and Future Perspectives for 5 2 Phenylethyl Imidazolidine 2,4 Dione

Exploration of Underexplored Reactivity and Synthetic Routes

While the fundamental synthesis of hydantoins, such as the Bucherer-Bergs reaction, is well-established, modern organic synthesis seeks more efficient, stereoselective, and environmentally benign methods. srrjournals.combris.ac.uk Future research on 5-(2-Phenylethyl)imidazolidine-2,4-dione is likely to focus on several innovative synthetic strategies.

One promising avenue is the development of novel catalytic systems. For instance, methods like catalytic oxidative carbonylation of α-amino amides could be adapted to provide a more direct and atom-economical route to the hydantoin (B18101) core. acs.org Furthermore, the application of chiral catalysts, such as chiral phosphoric acids, could enable the direct asymmetric synthesis of enantiomerically pure this compound from achiral precursors, a significant advancement over classical resolution methods. rsc.org The development of enantioselective catalytic versions of the Urech hydantoin synthesis is another area of active research that could be applied to this specific molecule. researchgate.net

Beyond the synthesis of the core structure, the exploration of the reactivity of the this compound molecule itself presents significant opportunities. Research into the selective functionalization of the hydantoin ring at the N-1 and N-3 positions is an area ripe for discovery. nih.gov Developing novel reactions that allow for the precise installation of various functional groups would greatly expand the library of accessible derivatives. This includes exploring transition metal-catalyzed C-H functionalization to modify the phenylethyl side chain or the hydantoin ring itself, opening pathways to novel analogs with potentially unique properties. researchgate.net

Moreover, microwave-assisted organic synthesis (MAOS) and flow chemistry represent powerful technologies for accelerating and optimizing reaction conditions. srrjournals.comorganic-chemistry.org Applying these techniques to the synthesis and derivatization of this compound could lead to higher yields, shorter reaction times, and improved safety profiles.

A summary of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantageKey Focus Area
Asymmetric Catalysis Direct synthesis of single enantiomersChiral phosphoric acids, enantioselective Urech reaction. rsc.orgresearchgate.net
Novel Catalytic Cycles Increased efficiency and atom economyOxidative carbonylation, transition metal catalysis. acs.org
C-H Functionalization Direct modification of the core structureSelective derivatization of the ring or side chain. researchgate.net
Advanced Technologies Faster, scalable, and safer reactionsMicrowave-assisted synthesis, flow chemistry. srrjournals.comorganic-chemistry.org

Deeper Computational Modeling for Advanced Predictions and Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, deeper computational modeling can provide unprecedented insights into its structure, reactivity, and potential interactions with biological targets.

Advanced quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to accurately model the electronic structure of the molecule. This allows for the prediction of various properties, including conformational preferences, bond energies, and reaction mechanisms. Such studies can elucidate the most likely sites for chemical attack or functionalization, guiding the design of new synthetic routes.

Molecular dynamics (MD) simulations are another critical tool, allowing researchers to observe the dynamic behavior of this compound and its derivatives over time. In the context of drug discovery, MD simulations can model the binding of these compounds to target proteins, revealing key interactions, binding affinities, and the conformational changes that occur upon binding. This information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of hydantoin derivatives with their biological activity. nih.gov By applying advanced statistical methods and machine learning algorithms to these models, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

The integration of these computational approaches can accelerate the discovery process significantly. For example, a virtual library of this compound derivatives could be generated and screened in silico against a panel of biological targets. The most promising hits from this virtual screen can then be synthesized and tested experimentally, a process that is far more efficient than traditional high-throughput screening.

Computational MethodApplication for this compoundPredicted Outcomes
Quantum Mechanics (e.g., DFT) Electronic structure analysis, reaction mechanism studies.Reactivity sites, conformational stability, spectroscopic properties.
Molecular Dynamics (MD) Simulating interactions with biological macromolecules.Binding modes, affinity predictions, dynamic behavior in solution.
QSAR Modeling Correlating chemical structure with biological activity.Predictive models for activity, guidance for lead optimization. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing the design of new molecules. For this compound, these technologies can be leveraged to navigate the vast chemical space of its potential derivatives and identify candidates with optimized properties.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules and their properties. These models can then generate novel molecular structures, including new hydantoin derivatives, that are predicted to have desirable characteristics. This approach allows for the exploration of novel chemical scaffolds that might not be conceived through traditional medicinal chemistry intuition.

ML algorithms can also be used to build highly accurate predictive models for a wide range of properties, including bioactivity, toxicity, and physicochemical parameters (e.g., solubility, permeability). By training these models on experimental data for existing hydantoin analogs, researchers can rapidly screen virtual libraries of new designs and prioritize the most promising compounds for synthesis. This in silico screening process can dramatically reduce the time and cost associated with the early stages of drug discovery.

Furthermore, AI can play a crucial role in synthetic planning. Retrosynthesis algorithms, powered by machine learning, can analyze a target molecule like a novel this compound derivative and propose viable synthetic routes. These tools can help chemists identify the most efficient and cost-effective ways to produce new compounds, overcoming potential synthetic challenges.

The integration of AI and ML into the research pipeline for this compound represents a paradigm shift from serendipitous discovery to rational, data-driven design. This approach holds the potential to accelerate the development of new therapeutic agents and functional materials based on the hydantoin scaffold.

Novel Applications in Chemical Biology and Materials Science

While hydantoin derivatives are well-known for their pharmacological activities, the unique structural features of this compound make it an attractive candidate for exploration in the broader fields of chemical biology and materials science.

In chemical biology, the hydantoin scaffold can be used as a core structure for the development of chemical probes to study biological processes. By attaching fluorescent tags, photoaffinity labels, or biotin (B1667282) groups to the this compound molecule, researchers can create tools to visualize, identify, and isolate protein targets. These probes could be instrumental in elucidating the mechanism of action of hydantoin-based drugs and discovering new biological pathways.

In materials science, the rigid, hydrogen-bonding-capable structure of the imidazolidine-2,4-dione ring suggests its potential as a building block for novel polymers and supramolecular assemblies. The presence of two carbonyl groups and two N-H groups allows for the formation of strong and directional hydrogen bonds, which can be exploited to create self-assembling materials with ordered structures. By modifying the phenylethyl side chain or the N-substituents, the properties of these materials, such as their thermal stability, mechanical strength, and solubility, could be precisely tuned. Potential applications for such materials could include hydrogels, liquid crystals, or functional thin films.

The hybridization of the hydantoin core with other functional moieties is another exciting direction. For example, creating hybrid molecules that combine the this compound scaffold with a photoswitchable group could lead to the development of light-responsive materials. Similarly, incorporating this structure into metal-organic frameworks (MOFs) could yield materials with interesting catalytic or gas-sorption properties. The synthesis of thiazolidine-2,4-dione-acridine hybrids has shown promise for antitumor agents, suggesting a similar strategy could be effective for imidazolidine-2,4-dione derivatives. mdpi.com

Identification of Key Research Gaps and Opportunities

Despite the extensive history of hydantoin chemistry, several research gaps and opportunities exist for this compound. Addressing these gaps will be crucial for fully realizing the potential of this compound and its derivatives.

One of the primary gaps is the limited understanding of its specific stereochemistry-activity relationships. While the importance of chirality in drug action is well-recognized, detailed studies comparing the biological activities of the individual (R)- and (S)-enantiomers of this compound are scarce. A significant opportunity lies in developing robust asymmetric syntheses to access enantiomerically pure forms of the compound and its derivatives, followed by systematic biological evaluation. rsc.org

Another underexplored area is the full spectrum of its biological targets. While the anticonvulsant properties of related hydantoins are known, the broader pharmacological profile of this compound remains largely uncharacterized. High-throughput screening and chemoproteomics approaches could be employed to identify novel protein binding partners and uncover new therapeutic applications.

From a synthetic perspective, there is a need for more versatile and regioselective methods to functionalize the hydantoin ring. nih.gov Current methods often lack precision, leading to mixtures of products. The development of novel protecting group strategies and regioselective catalytic reactions would be a significant enabling advance for creating diverse libraries of analogs for screening.

Finally, the potential of this compound in materials science is almost entirely untapped. There is a substantial opportunity to investigate its use as a monomer or building block for new polymers, supramolecular structures, and functional materials. Research into its self-assembly properties, coordination chemistry, and incorporation into extended solid-state structures could open up entirely new fields of application beyond biomedicine.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-(2-Phenylethyl)imidazolidine-2,4-dione, and how can structural purity be verified?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of imidazolidine-2,4-dione can be prepared by reacting substituted hydantoins with α-bromoketones under reflux conditions in aprotic solvents (e.g., acetonitrile) . Structural validation involves a combination of techniques:

  • NMR Spectroscopy : 1H and 13C NMR spectra are used to confirm substituent positions and coupling constants. For instance, methyl groups on the imidazolidine ring appear as singlets at δ ~1.5–1.7 ppm in 1H NMR, while aromatic protons from the phenylethyl group resonate at δ ~7.2–7.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of crystal packing and bond angles (e.g., monoclinic P21/c space group with unit cell parameters a = 10.3694 Å, b = 6.9914 Å, c = 12.3857 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to minimize inhalation risks, as the compound may generate hazardous vapors during synthesis .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required for powder handling .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid contact with oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

  • Methodology :

  • Factorial Design : Systematically vary factors like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these variables, with response surface methodology (RSM) modeling to predict optimal conditions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction rates due to improved solubility of intermediates. Evidence from analogous compounds shows yields increasing from 25% (acetonitrile) to 45% (DMF) under reflux .
  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate nucleophilic substitution steps in biphasic systems .

Q. How should conflicting spectroscopic data (e.g., NMR signal splitting) be resolved during structural characterization?

  • Methodology :

  • Variable Temperature NMR : Perform experiments at elevated temperatures to determine if signal splitting arises from dynamic rotational isomerism .
  • Density Functional Theory (DFT) Calculations : Compare experimental chemical shifts with computed values to validate assignments. For example, DFT at the B3LYP/6-311++G(d,p) level can predict coupling constants for diastereotopic protons .
  • Heteronuclear Correlation Spectroscopy (HSQC/HMBC) : Resolve ambiguities in proton-carbon connectivity, particularly for overlapping aromatic signals .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in imidazolidine-2,4-dione derivatives?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For instance, substituents on the phenylethyl group may influence binding affinity to hydrophobic pockets .
  • Comparative Crystallography : Analyze crystal structures of derivatives to correlate substituent effects with lattice stability. For example, bulky groups like 4-chlorophenyl reduce packing efficiency compared to methoxy-substituted analogs .
  • QSAR Modeling : Apply partial least squares (PLS) regression to link electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data .

Methodological Frameworks

Q. How can a theoretical framework guide the design of experiments for novel imidazolidine-2,4-dione derivatives?

  • Methodology :

  • Conceptual Alignment : Base hypotheses on established theories (e.g., frontier molecular orbital theory for predicting reactivity patterns in cyclization reactions) .
  • Iterative Hypothesis Testing : Use a cyclic approach where preliminary data refine subsequent experiments. For example, initial low yields may prompt solvent optimization or catalyst screening .
  • Interdisciplinary Integration : Combine principles from organic chemistry (e.g., Baldwin’s rules) and chemical engineering (e.g., membrane separation for purification) to address scalability challenges .

Q. What statistical methods are appropriate for analyzing variability in synthetic reproducibility?

  • Methodology :

  • Analysis of Variance (ANOVA) : Identify significant variance sources (e.g., reagent purity, humidity) across experimental batches .
  • Control Charts : Monitor process stability by tracking yield and purity metrics over time .
  • Bayesian Inference : Quantify uncertainty in parameter estimates (e.g., activation energy) when data are limited .

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